2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a benzothiazole ring, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, including the formation of the pyrimidine and benzothiazole rings, followed by their coupling through a sulfanyl linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve continuous flow synthesis to scale up the process efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include the inhibition of DNA synthesis or the disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar compounds include:
Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.
Acetylacetone: Known for its keto-enol tautomerism and used in coordination chemistry.
Diketene: Utilized in the production of acetoacetic acid derivatives
Properties
Molecular Formula |
C20H12N6O4S2 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H12N6O4S2/c21-9-13-17(11-4-2-1-3-5-11)24-19(25-18(13)28)31-10-16(27)23-20-22-14-7-6-12(26(29)30)8-15(14)32-20/h1-8H,10H2,(H,22,23,27)(H,24,25,28) |
InChI Key |
WUJQCMVWJITZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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